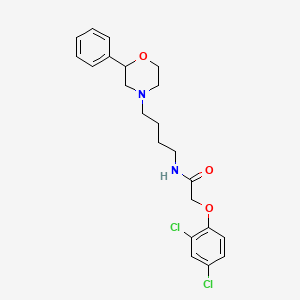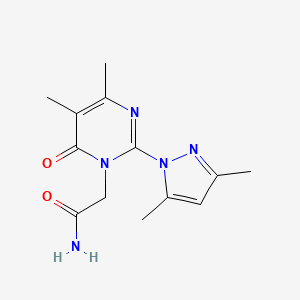
2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide” is an organic compound. It contains a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group. These groups are common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dichlorophenoxy group, the phenylmorpholino group, and the acetamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The dichlorophenoxy and phenylmorpholino groups are likely to be on opposite sides of the molecule due to their size and the presence of the acetamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The dichlorophenoxy group could potentially undergo substitution reactions, while the acetamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make it relatively non-polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicological Studies
Chloroacetamide herbicides, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide, are subjects of toxicological studies due to their widespread use in agriculture. Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, uncovering the carcinogenic potential of these chemicals in rats and suggesting complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
The synthesis and structural elucidation of chlorophenoxyacetamide derivatives provide insights into potential applications in pest management and drug development. Jian-wei (2009) explores the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, offering optimized reaction conditions and structural characterization, thus contributing to the understanding of such compounds' chemical properties (Jian-wei, 2009).
Potential Pesticidal Applications
The study of new derivatives of N-aryl-2,4-dichlorophenoxyacetamide showcases the ongoing efforts to develop effective pesticides. Olszewska et al. (2008) characterized several derivatives through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008). This research underscores the importance of structural analysis in developing new compounds for agricultural use.
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to chlorophenoxyacetamides, and conducted molecular docking analysis targeting the VEGFr receptor for anticancer applications. This indicates the versatility of chlorophenoxyacetamide derivatives in drug development beyond their traditional use in agriculture (Sharma et al., 2018).
Wirkmechanismus
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to certain herbicides, it might interfere with the normal functioning of plants by disrupting the microtubule skeleton, thereby controlling cell formation and root extension . .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound could have a significant impact on cellular processes due to its potential interactions with cellular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c23-18-8-9-20(19(24)14-18)29-16-22(27)25-10-4-5-11-26-12-13-28-21(15-26)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYOPXVPUYDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)
![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)



![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)


